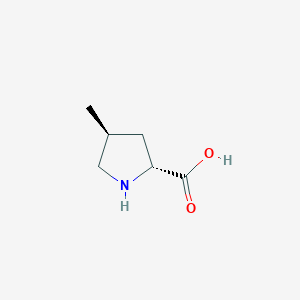

(2R,4S)-4-Methylpyrrolidine-2-carboxylic acid

Description

(2R,4S)-4-Methylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a methyl substituent at the 4-position and a carboxylic acid group at the 2-position. It is commonly utilized as a building block in organic synthesis and peptide chemistry due to its rigid bicyclic structure, which mimics proline in peptides while introducing steric and electronic modifications . The Boc-protected form, (2R,4S)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid (CAS 1018818-04-6), is a key intermediate in drug discovery, offering enhanced stability during synthetic procedures . The compound’s stereochemistry (2R,4S) is critical for its biological activity, influencing interactions with enzymes and receptors .

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

(2R,4S)-4-methylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C6H11NO2/c1-4-2-5(6(8)9)7-3-4/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1 |

InChI Key |

KKJQZEWNZXRJFG-CRCLSJGQSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H](NC1)C(=O)O |

Canonical SMILES |

CC1CC(NC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-Methylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the hydrogenation of a precursor compound in the presence of a palladium catalyst. The reaction conditions are usually mild, and the process is designed to achieve high optical purity .

Industrial Production Methods

Industrial production of (2R,4S)-4-Methylpyrrolidine-2-carboxylic acid often employs large-scale hydrogenation processes. These methods are optimized for efficiency and cost-effectiveness, ensuring that the compound is produced with high yield and purity. The use of advanced catalytic systems and continuous flow reactors is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-4-Methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various amine derivatives, ketones, and substituted pyrrolidine compounds. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

(2R,4S)-4-Methylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential role in biological systems and its interactions with enzymes.

Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical drugs.

Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,4S)-4-Methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, influencing their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

(2S,4S)-4-Methylpyrrolidine-2-carboxylic Acid Monohydrochloride

- CAS : 6734-41-4

- Molecular Weight : 165.618 g/mol (hydrochloride salt)

- Key Differences : The (2S,4S) configuration alters hydrogen-bonding capacity and spatial orientation compared to the (2R,4S) isomer. This impacts its role in peptide synthesis, where it may induce distinct conformational constraints .

- Applications : Used in antimicrobial and anticancer peptide analogs due to enhanced solubility from the hydrochloride salt .

(2S,4R)-4-Methylpyrrolidine-2-carboxylic Acid Hydrochloride

- CAS : 365280-18-8

- Molecular Weight : 165.618 g/mol

- Reported to show lower bioactivity in certain peptide-based antimicrobial agents compared to the (2R,4S) isomer .

Substituent-Modified Analogs

(2R,4S)-1-Boc-4-Phenylpyrrolidine-2-carboxylic Acid

(2S,4R)-4-Fluoro-1-Methylpyrrolidine-2-carboxylic Acid

(2S-4R)-4-Methoxypyrrolidine-2-carboxylic Acid

- CAS : 75176-09-9

- Molecular Weight : 145.16 g/mol

- Key Differences : The methoxy group increases polarity and hydrogen-bonding capacity, improving water solubility. Used in prodrugs requiring controlled release mechanisms .

Natural Analogs

4-Methylproline

- Natural Occurrence : Found in plant metabolites (e.g., pomes) as L-trans-4-methylproline .

- Key Differences : The natural (2S,4S) configuration contrasts with the synthetic (2R,4S) target compound. Demonstrates distinct ring puckering, affecting collagen stability in peptides .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.